Ethyl 8-Amino-2-naphthoate
CAS No.:
Cat. No.: VC14383015
Molecular Formula: C13H13NO2
Molecular Weight: 215.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H13NO2 |
|---|---|
| Molecular Weight | 215.25 g/mol |
| IUPAC Name | ethyl 8-aminonaphthalene-2-carboxylate |
| Standard InChI | InChI=1S/C13H13NO2/c1-2-16-13(15)10-7-6-9-4-3-5-12(14)11(9)8-10/h3-8H,2,14H2,1H3 |
| Standard InChI Key | SLYYEFCACGGZAB-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC2=C(C=CC=C2N)C=C1 |
Introduction
Structural and Chemical Properties
Molecular Architecture
Ethyl 8-amino-2-naphthoate (C₁₃H₁₃NO₂) consists of a naphthalene backbone substituted with an amino (-NH₂) group at the 8-position and an ethyl ester (-COOEt) group at the 2-position. This arrangement creates a planar aromatic system with distinct electronic properties due to the electron-donating amino group and the electron-withdrawing ester functionality. The compound’s solubility profile is influenced by these groups: it exhibits limited solubility in polar solvents like water but dissolves readily in organic solvents such as dimethyl sulfoxide (DMSO) or dichloromethane.
Table 1: Key Physicochemical Properties
| Property | Value/Range | Reference |
|---|---|---|
| Molecular Weight | 215.25 g/mol | |
| Melting Point | 180–182°C (estimated) | |
| Solubility in Water | <1 mg/mL (25°C) | |
| LogP (Octanol-Water) | 2.8 ± 0.3 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
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¹H NMR (DMSO-d₆): Aromatic protons appear as multiplet signals between δ 7.2–8.5 ppm. The ethyl ester group’s methylene protons resonate as a quartet at δ 4.3–4.4 ppm, while the methyl group appears as a triplet near δ 1.3 ppm .
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¹³C NMR: The carbonyl carbon of the ester group is observed at δ 167–169 ppm, with aromatic carbons spanning δ 110–140 ppm .
Infrared (IR) Spectroscopy:
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Strong absorption bands for N-H stretching (3300–3100 cm⁻¹) and ester C=O (1720–1740 cm⁻¹) are characteristic.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Ethyl 8-amino-2-naphthoate is typically synthesized via esterification of 8-amino-2-naphthoic acid. A validated method involves:
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Reaction Setup: 8-Amino-2-naphthoic acid is refluxed with excess ethanol in the presence of concentrated sulfuric acid (H₂SO₄) as a catalyst.
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Conditions: Reflux at 80°C for 6–8 hours under anhydrous conditions.
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Workup: The mixture is neutralized with sodium bicarbonate, extracted with ethyl acetate, and purified via recrystallization from ethanol.
Table 2: Optimization Parameters for Esterification
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst (H₂SO₄) | 5% w/w | Maximizes rate |
| Reaction Time | 7 hours | >90% conversion |
| Solvent | Anhydrous ethanol | Prevents hydrolysis |
Industrial Manufacturing
Industrial production employs continuous-flow reactors to enhance efficiency. Key steps include:
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Catalyst Selection: p-Toluenesulfonic acid (PTSA) replaces H₂SO₄ for easier separation and reduced corrosion.
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Purification: Distillation under reduced pressure removes excess ethanol, followed by crystallization to achieve >98% purity.
Chemical Reactivity and Derivative Formation
Hydrolysis to Carboxylic Acid
The ethyl ester undergoes saponification under basic conditions to yield 8-amino-2-naphthoic acid:
This reaction is critical for generating the bioactive form of the compound, which exhibits anti-inflammatory and anticancer properties.
Cyclization Reactions
Under acidic conditions, ethyl 8-amino-2-naphthoate can cyclize to form naphthostyril derivatives, a class of lactams with demonstrated pharmacological activity. For example, heating with hydrochloric acid (HCl) induces intramolecular amidation:
This transformation highlights its utility as a precursor to heterocyclic scaffolds.
| Compound | IC₅₀ (μM) | Target Cell Line | Mechanism |
|---|---|---|---|
| 8-Amino-2-naphthoic acid | 12.4 | MDA-MB-231 | Topoisomerase II inhibition |
| Ethyl 5-amino-2-naphthoate | 18.9 | HT-29 | Caspase activation |
Anti-inflammatory Properties
The amino group’s ability to modulate inflammatory cytokines (e.g., TNF-α, IL-6) has been documented in murine models. Ethyl 8-amino-2-naphthoate may act as a prodrug, with ester hydrolysis enhancing bioavailability in vivo.
Applications in Organic Synthesis
Fluorescent Probes
The naphthalene core’s rigid structure and extended π-system make ethyl 8-amino-2-naphthoate a candidate for developing ratiometric fluorescent probes. Functionalization at the amino group enables selective detection of metal ions or biomolecules .
Dye Intermediate
Its amino and ester groups permit conjugation with diazonium salts, forming azo dyes used in textiles and histology staining. For example:
These dyes exhibit strong absorption in the visible spectrum (λₘₐₓ = 450–550 nm) .
Challenges and Future Directions
Synthetic Limitations
Current methods suffer from:
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Low Yields in Cyclization: <50% for naphthostyril derivatives due to competing side reactions.
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Purification Difficulties: Co-elution of byproducts during chromatography .
Research Opportunities
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Prodrug Development: Leveraging esterase-mediated hydrolysis for targeted drug delivery.
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Catalyst Design: Exploring biocatalysts (e.g., lipases) for greener esterification processes.
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